molecular formula C15H24ClNO B1663672 (+)-AJ 76 hydrochloride CAS No. 85378-82-1

(+)-AJ 76 hydrochloride

Cat. No. B1663672
CAS RN: 85378-82-1
M. Wt: 269.81 g/mol
InChI Key: KIRYNZFMOLYYQB-YECZQDJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(+)-AJ 76 hydrochloride” is an antagonist of the dopamine autoreceptor . It has preferential action at presynaptic receptors with pKi values of 6.95, 6.67, 6.37, 6.21, and 6.07 for hD3, hD4, hD2S, hD2L, and rD2 receptors, respectively . The dopamine receptor is a G protein-coupled receptor that mainly exists in the vertebrate central nervous system (CNS) .


Molecular Structure Analysis

The molecular formula of “(+)-AJ 76 hydrochloride” is C15H23NO.HCl . Its molecular weight is 269.81 . The chemical name is (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride .


Chemical Reactions Analysis

In rats, “(+)-AJ 76 hydrochloride” stimulated locomotor activity and increased the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) and HVA in the brain, which are dopamine metabolites . In rats injected with cocaine, “(+)-AJ 76 hydrochloride” increased the locomotor stimulation during the first 30 min but inhibited the later more intense locomotor stimulation and cocaine-induced stereotypies .


Physical And Chemical Properties Analysis

“(+)-AJ 76 hydrochloride” appears as a white crystalline solid . It is soluble up to 10 mM in water . It should be stored at room temperature .

Scientific Research Applications

1. Behavioral and Neurochemical Effects

(+)-AJ 76 hydrochloride, a dopamine autoreceptor antagonist, has been extensively studied for its unique behavioral and neurochemical effects. It has shown properties characteristic of both dopamine agonists and antagonists. This compound has been evaluated in various reinforcement paradigms, revealing an unusual profile not exclusively representative of either dopamine agonists or antagonists. Such properties suggest its potential utility in treating cocaine abuse, as it can reduce breaking points and augment rates of responding for cocaine, mimicking typical dopamine antagonists in some aspects while resembling dopamine agonists in its ability to delay the onset of responding for cocaine (Richardson et al., 1993).

2. Impact on Dopaminergic Systems

Studies have shown that (+)-AJ 76 hydrochloride can effectively block apomorphine-induced behaviors, like yawning, in rats. This aligns with the hypothesis that such behaviors are mediated by dopamine autoreceptors. The compound's pattern of effects is similar to that observed after lesions of the substantia nigra, further supporting its role as a selective dopamine autoreceptor antagonist with little effect on post-synaptic dopamine receptors (Dourish et al., 1989).

3. Potential Therapeutic Applications

(+)-AJ 76 hydrochloride has been suggested to be of potential value in the treatment of Parkinson's disease. In animal models with partial lesions of the dopaminergic nigrostriatal system, (+)-AJ 76 further elevated dopamine synthesis above levels produced by the lesion alone, indicating its ability to enhance dopamine synthesis in surviving neurons (Hefti, 1987).

4. Effects on Brain Energy Metabolism

Another aspect of (+)-AJ 76 hydrochloride's application is its influence on brain energy metabolism, particularly in relation to cocaine abuse. Using the 2-deoxyglucose autoradiographic technique, it was found that (+)-AJ 76 antagonized the stimulant effect of cocaine on regional brain energy metabolism. These findings are consistent with the hypothesis that (+)-AJ 76 might be useful in the pharmacotherapy for the treatment of cocaine abuse (Casey et al., 2005).

5. Dopamine Release Mechanism

The mechanism by which (+)-AJ 76 hydrochloride influences dopamine release has been studied as well. It was found that (+)-AJ 76 increasesthe release and metabolism of dopamine in a calcium-dependent manner, indicating that the dopamine released is of vesicular origin and dependent on neuronal impulse flow. This contrasts with other compounds like d-amphetamine, suggesting that (+)-AJ 76 releases dopamine from different pools (Waters et al., 1990).

6. Comparison with Other Stimulants

Research comparing (+)-AJ 76 hydrochloride with other stimulants, such as d-amphetamine and methylphenidate, revealed that it induces behavioral stimulation through a preferential antagonism of central dopamine autoreceptors. This mode of action is distinct from other known stimulants, highlighting its unique pharmacological profile (Svensson et al., 1986).

7. Synthesis and Chemical Properties

Advancements in the synthesis of (+)-AJ 76 hydrochloride have also been a subject of study, aiming to achieve efficient and controlled production of this compound. A new synthesis method with improved yield and control over stereochemistry was developed, facilitating research and potential therapeutic applications (Romero & LeibyJeffrey, 1992).

8. Analysis of Presynaptic and Postsynaptic Effects

Further pharmacological analysis of (+)-AJ 76 hydrochloride has focused on its effects on presynaptic dopamine autoreceptors and postsynaptic dopamine receptors. This analysis is crucial for understanding its selective action and potential implications for clinical use (Gifford & Johnson, 1993).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H/t11-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRYNZFMOLYYQB-YECZQDJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1C)C=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042580
Record name (+)-AJ 76 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-AJ 76 hydrochloride

CAS RN

85378-82-1
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-1-methyl-N-propyl-, hydrochloride (1:1), (1S,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85378-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-AJ 76 hydrochloride
Reactant of Route 2
Reactant of Route 2
(+)-AJ 76 hydrochloride
Reactant of Route 3
(+)-AJ 76 hydrochloride
Reactant of Route 4
Reactant of Route 4
(+)-AJ 76 hydrochloride
Reactant of Route 5
(+)-AJ 76 hydrochloride
Reactant of Route 6
(+)-AJ 76 hydrochloride

Citations

For This Compound
3
Citations
F Hefti - Neuropharmacology, 1987 - Elsevier
(+)-AJ-76 is a novel compound with a spectrum of actions suggesting that it is a selective antagonist of dopamine (DA) autoreceptors. In animals with partial lesions of the dopaminergic …
Number of citations: 6 www.sciencedirect.com
AJ Goudie, LE Baker, JA Smith, AJ Prus… - Behavioural …, 2001 - journals.lww.com
Dopamine D 3 receptors have been implicated in the aetiology of schizophrenia and the actions of antipsychotic drugs. The initial studies reported here assessed the involvement of …
Number of citations: 24 journals.lww.com
J Zhou, J Li, AB Papaneri, G Cui - Neuropharmacology, 2023 - Elsevier
We recently reported that the “Dopamine Neuron Challenge Test” (DNC Test), a diagnostic method that measures the levels of dopamine metabolites in cerebrospinal fluid (CSF) and …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.